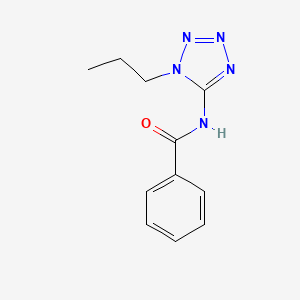
N-(1-propyl-1H-tetrazol-5-y1)benzamide
Cat. No. B8384010
M. Wt: 231.25 g/mol
InChI Key: PBROAVSHRJTTHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08975288B2
Procedure details


Employing 0.25 g (2.1 mmol) of benzoic acid and 0.26 g (2.1 mmol) of 1-propyl-1H-tetrazol-5-amine in the procedure described above for Compound F2 and elution with CH2Cl2/MeOH/Et3N (9.8:0.1:0.1) gave the product in 54% yield.


[Compound]
Name
Compound F2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Name
CH2Cl2 MeOH Et3N
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Yield
54%
Identifiers


|
REACTION_CXSMILES
|
[C:1]([OH:9])(=O)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[CH2:10]([N:13]1[C:17]([NH2:18])=[N:16][N:15]=[N:14]1)[CH2:11][CH3:12]>C(Cl)Cl.CO.CCN(CC)CC>[CH2:10]([N:13]1[C:17]([NH:18][C:1](=[O:9])[C:2]2[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=2)=[N:16][N:15]=[N:14]1)[CH2:11][CH3:12] |f:2.3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0.25 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CC=C1)(=O)O
|
|
Name
|
|
|
Quantity
|
0.26 g
|
|
Type
|
reactant
|
|
Smiles
|
C(CC)N1N=NN=C1N
|
[Compound]
|
Name
|
Compound F2
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
CH2Cl2 MeOH Et3N
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl.CO.CCN(CC)CC
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
gave the product in 54% yield
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
C(CC)N1N=NN=C1NC(C1=CC=CC=C1)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 54% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
